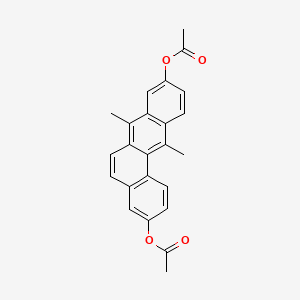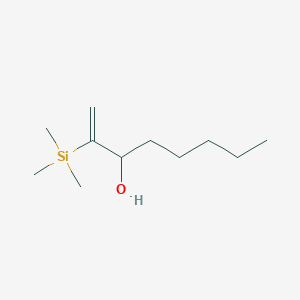
2-(Trimethylsilyl)oct-1-EN-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trimethylsilyl)oct-1-en-3-ol is an organic compound characterized by the presence of a trimethylsilyl group attached to an octenol backbone. This compound is notable for its applications in organic synthesis, particularly as a building block for more complex molecules. The trimethylsilyl group imparts unique properties to the molecule, such as increased volatility and stability, making it useful in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)oct-1-en-3-ol typically involves the reaction of oct-1-en-3-ol with a trimethylsilylating agent. One common method is the reaction with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an S_N2 mechanism, where the hydroxyl group of oct-1-en-3-ol attacks the silicon atom of trimethylsilyl chloride, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trimethylsilyl)oct-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of oct-1-en-3-one or oct-1-en-3-al.
Reduction: Formation of octan-3-ol.
Substitution: Formation of various substituted octenols depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Trimethylsilyl)oct-1-en-3-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups and as a building block for more complex molecules.
Biology: Studied for its role in biological systems, particularly in the synthesis of biologically active compounds.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Trimethylsilyl)oct-1-en-3-ol involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsilyl group stabilizes the molecule by preventing unwanted reactions at the hydroxyl site. This protection allows for selective reactions at other sites of the molecule, facilitating complex synthetic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Trimethylsilyl)ethanol
- 2-(Trimethylsilyl)prop-2-en-1-ol
- 2-(Trimethylsilyl)but-2-en-1-ol
Uniqueness
2-(Trimethylsilyl)oct-1-en-3-ol is unique due to its longer carbon chain and the presence of an unsaturation at the 1-position. This structure imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to shorter-chain analogs .
Propriétés
Numéro CAS |
84453-76-9 |
|---|---|
Formule moléculaire |
C11H24OSi |
Poids moléculaire |
200.39 g/mol |
Nom IUPAC |
2-trimethylsilyloct-1-en-3-ol |
InChI |
InChI=1S/C11H24OSi/c1-6-7-8-9-11(12)10(2)13(3,4)5/h11-12H,2,6-9H2,1,3-5H3 |
Clé InChI |
JQOFNZXPJHQULI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C(=C)[Si](C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


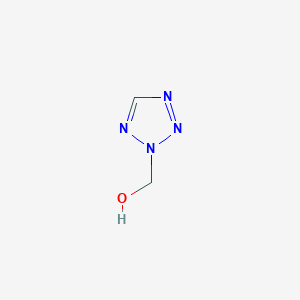
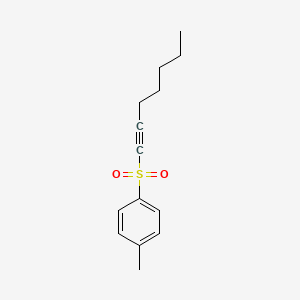
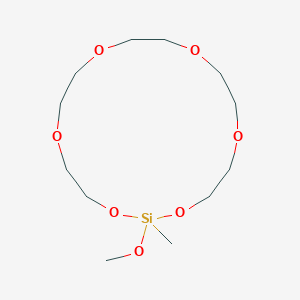


![Tricyclo[5.3.0.0(2.6)]deca-1(7)-ene](/img/structure/B14424714.png)
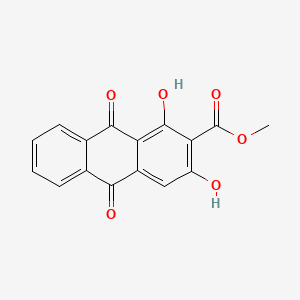
![2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14424729.png)
![(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide](/img/structure/B14424736.png)


